tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16197081
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O2 |
|---|---|
| Molecular Weight | 268.39 g/mol |
| IUPAC Name | tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3 |
| Standard InChI Key | OATXTNDHVSRXHK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CNC2CCCC2 |
Introduction
Structural Characterization and Nomenclature
tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate (IUPAC name: tert-butyl 2-{[(cyclopentyl)amino]methyl}pyrrolidine-1-carboxylate) belongs to the class of N-Boc-protected pyrrolidine derivatives. Its structure comprises:
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A pyrrolidine ring (5-membered saturated nitrogen heterocycle) at the core.
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A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the secondary amine.
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A cyclopentylamino-methyl side chain at the 2-position, introducing steric bulk and hydrogen-bonding potential.
The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic manipulations . Cyclopentylamine derivatives are frequently employed in drug discovery due to their conformational rigidity and metabolic stability .
Synthetic Pathways and Reaction Optimization
Precursor Synthesis: tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate
The hydroxymethyl-pyrrolidine intermediate is critical for synthesizing the target compound. Key methods include:
Method A: Boc Protection of Pyrrolidinemethanol
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Reagents: Pyrrolidin-2-ylmethanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM) .
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Conditions: Room temperature, 16 hours.
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Mechanism: Nucleophilic attack by the pyrrolidine nitrogen on Boc₂O, followed by deprotonation.
Representative Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 16 h | |
| Solvent | DCM | |
| Temperature | 20°C | |
| Purification | Silica chromatography (MeOH/CH₂Cl₂) |
Method B: Borane-THF Reduction of Proline Derivatives
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Reagents: DL-Proline, borane-THF, Boc₂O, potassium carbonate .
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Conditions: Reflux in THF/water.
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Advantage: Avoids pre-formed pyrrolidinemethanol.
Functionalization to Cyclopentylamino Derivative
Conversion of the hydroxymethyl group to the cyclopentylamino-methyl side chain likely involves:
Step 1: Activation of Hydroxyl Group
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Reagents: Methanesulfonyl chloride (MsCl), TEA, ethyl acetate .
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Conditions: 0°C, 2 hours.
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Product: Mesylate intermediate.
Step 2: Nucleophilic Substitution with Cyclopentylamine
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Reagents: Cyclopentylamine, cesium carbonate (Cs₂CO₃), DMF/DMSO .
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Conditions: 110°C, 16 hours.
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Mechanism: SN2 displacement of mesylate by cyclopentylamine.
Hypothetical Optimization Table:
| Parameter | Value | Rationale |
|---|---|---|
| Base | Cs₂CO₃ | Enhances nucleophilicity |
| Solvent | DMSO/DMF (1:1) | Polar aprotic medium |
| Temperature | 110°C | Accelerates substitution |
Physicochemical and Pharmacokinetic Properties
Calculated Properties (Analog-Based Predictions)
Using tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a reference:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | ~281.38 g/mol | - |
| Log P (octanol/water) | 1.19 (predicted) | XLOGP3 |
| Water Solubility | 4.9–29.8 mg/mL | SILICOS-IT |
| TPSA | 49.77 Ų |
ADMET Profile
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BBB Permeation: Likely due to moderate Log P and TPSA <60 Ų .
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CYP Inhibition: Low risk (no alert for major CYP isoforms) .
Applications in Pharmaceutical Research
Role in Kinase Inhibitor Development
Pyrrolidine-carboxylates are key intermediates in synthesizing kinase inhibitors. For example:
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JAK/STAT Pathway Inhibitors: Analogous structures show nanomolar IC₅₀ values .
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Anticancer Agents: Cyclopentylamine moieties improve target selectivity by occupying hydrophobic pockets .
Antibacterial and Antiviral Activity
Boc-protected pyrrolidines exhibit:
Challenges and Future Directions
Synthetic Hurdles
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Steric Hindrance: Bulky cyclopentyl group may impede substitution reactions.
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Racemization Risk: Chiral center at C2 requires asymmetric synthesis or resolution.
Computational Modeling Opportunities
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Docking Studies: To predict binding affinity for kinase targets.
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QSAR Analysis: Correlating substituent effects with bioactivity.
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